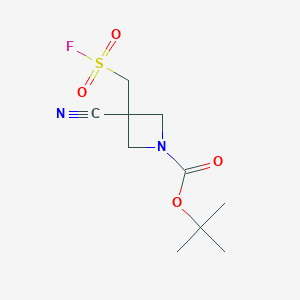

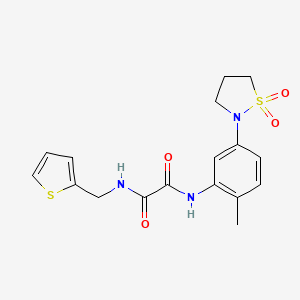

![molecular formula C10H11NO4S B2959110 4-[(Allylamino)sulfonyl]benzoic acid CAS No. 790271-03-3](/img/structure/B2959110.png)

4-[(Allylamino)sulfonyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(Allylamino)sulfonyl]benzoic acid (ABSA) is an organic compound with a molecular formula of C10H11NO4S . It is also known as Allyl sulfamide benzoic acid and is an allylamino derivative of benzoic acid. ABSA has been utilized in several scientific studies as a precursor molecule to several biological compounds, including sulfonamides and hydrazone derivatives.

Synthesis Analysis

ABSA can be synthesized through an amidation reaction between benzene sulfonic acid and allylamine. The product can be characterized by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry.Molecular Structure Analysis

The molecular structure of ABSA is represented by the InChI code: 1S/C10H11NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like ABSA are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Aplicaciones Científicas De Investigación

Environmental Fate and Toxicology of Perfluoroalkyl Acids

Perfluoroalkyl acids, including derivatives similar to 4-[(Allylamino)sulfonyl]benzoic acid, have wide applications in industrial and consumer products. Recent studies have focused on the developmental toxicity of these compounds, particularly perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), due to their persistence and widespread prevalence in humans. Research suggests potential hazards to human health from the developmental effects of PFOS and PFOA, prompting further investigations to support risk assessments of perfluorinated organic chemicals (Lau et al., 2004).

Antioxidant Capacity and Chemical Reactions

The antioxidant capacity of compounds like this compound can be studied through ABTS/PP decolorization assays. This research elucidates the reaction pathways underlying the antioxidant capacity, highlighting the formation of coupling adducts with specific antioxidants and their oxidative degradation. Such insights are crucial for understanding the antioxidant properties and applications of these compounds (Ilyasov et al., 2020).

Biological Activities and Preclinical Importance

N-sulfonylamino azinones, a category encompassing this compound, have garnered interest for their broad biological activities. These include diuretic, antihypertensive, anti-inflammatory, and anticancer properties. The competitive AMPA receptor antagonist based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for treating neurological disorders such as epilepsy and schizophrenia, highlighting the therapeutic potential of these compounds (Elgemeie et al., 2019).

Environmental Biodegradation of Polyfluoroalkyl Chemicals

The environmental persistence and toxic profiles of polyfluoroalkyl chemicals, related to this compound derivatives, pose significant challenges. Research into their microbial degradation in the environment is crucial for evaluating their fate and effects. This review presents the most updated knowledge on biodegradation pathways, defluorination potential, and the identification of novel degradation intermediates, which is essential for assessing the environmental impact of these chemicals (Liu & Avendaño, 2013).

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that aminosalicylic acid, a similar compound, inhibits folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This suggests that 4-[(Allylamino)sulfonyl]benzoic acid might have a similar mechanism of action.

Biochemical Pathways

It is known that benzoic acids, which are the building blocks of most phenolic compounds in foods, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway . This suggests that this compound might affect these pathways.

Pharmacokinetics

Its physical properties such as melting point, boiling point, and density are known . These properties can influence its pharmacokinetics and bioavailability.

Result of Action

Given its use in proteomics research , it may have effects on protein expression or function.

Propiedades

IUPAC Name |

4-(prop-2-enylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCFJTWULJOLDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

790271-03-3 |

Source

|

| Record name | 4-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

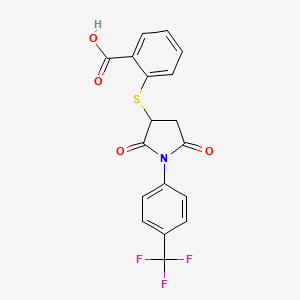

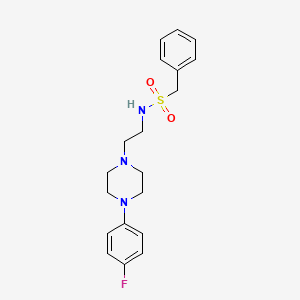

![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

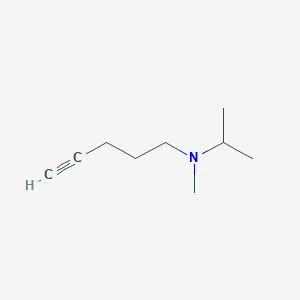

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)

![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)

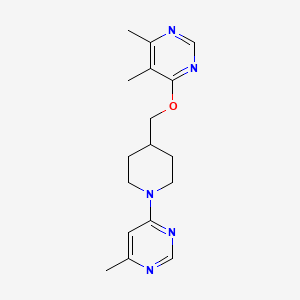

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2959049.png)

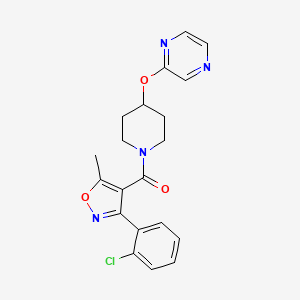

![Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2959050.png)